molecular formula C17H16N4O B15212097 N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide CAS No. 824969-02-0

N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

Cat. No.: B15212097
CAS No.: 824969-02-0
M. Wt: 292.33 g/mol
InChI Key: HARMECWWYDARCF-UHFFFAOYSA-N
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Description

N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is a heterocyclic compound that features a pyrazole ring fused with a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. This is followed by the introduction of the nicotinamide group. Common reagents used in the synthesis include hydrazine hydrate, ethyl acetoacetate, and nicotinoyl chloride. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory and neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and phenyl groups on the pyrazole ring, along with the nicotinamide moiety, contributes to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

824969-02-0

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H16N4O/c1-2-14-16(19-17(22)13-9-6-10-18-11-13)15(21-20-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21)

InChI Key

HARMECWWYDARCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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